Methyl 4-(2-ethoxyethoxy)hex-2-ynoate
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Overview
Description
Methyl 4-(2-ethoxyethoxy)hex-2-ynoate is an organic compound with the molecular formula C11H18O4. It is characterized by the presence of an ester group, a triple bond, and two ether linkages. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-ethoxyethoxy)hex-2-ynoate typically involves the esterification of 4-(2-ethoxyethoxy)hex-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-ethoxyethoxy)hex-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
Methyl 4-(2-ethoxyethoxy)hex-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-ethoxyethoxy)hex-2-ynoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific pathways in biological systems. The triple bond and ether linkages also contribute to its reactivity and interactions with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl hex-2-ynoate: Similar structure but lacks the ether linkages.
Ethyl 2-methylhex-4-ynoate: Similar ester and triple bond but different alkyl chain.
Methyl 2-hexynoate: Similar ester and triple bond but lacks the ether linkages.
Properties
CAS No. |
88067-58-7 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 4-(2-ethoxyethoxy)hex-2-ynoate |
InChI |
InChI=1S/C11H18O4/c1-4-10(6-7-11(12)13-3)15-9-8-14-5-2/h10H,4-5,8-9H2,1-3H3 |
InChI Key |
QZDRLLNDRQTFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC(=O)OC)OCCOCC |
Origin of Product |
United States |
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